4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
CAS No.: 922016-33-9
Cat. No.: VC6990799
Molecular Formula: C26H35N3O2
Molecular Weight: 421.585
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922016-33-9 |
|---|---|
| Molecular Formula | C26H35N3O2 |
| Molecular Weight | 421.585 |
| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C26H35N3O2/c1-19(2)31-23-10-7-20(8-11-23)26(30)27-18-25(29-14-5-4-6-15-29)21-9-12-24-22(17-21)13-16-28(24)3/h7-12,17,19,25H,4-6,13-16,18H2,1-3H3,(H,27,30) |
| Standard InChI Key | BSQNNCVZLOKKKG-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Introduction
Chemical Structure and Functional Group Analysis
Core Scaffold and Substituent Roles
The molecule comprises three primary regions:
-
Benzamide backbone: The 4-isopropoxybenzamide group is a common pharmacophore in drug design, often contributing to hydrogen bonding and hydrophobic interactions with target proteins .
-
Piperidine-ethyl linker: The 2-(piperidin-1-yl)ethyl chain likely enhances solubility and facilitates interactions with amine-binding pockets in receptors, as seen in neuromodulators like donepezil .
-
1-Methylindolin-5-yl group: Indoline derivatives are prevalent in kinase inhibitors (e.g., sunitinib) due to their planar aromatic system and ability to occupy ATP-binding pockets .
Table 1: Key Functional Groups and Hypothesized Roles
| Functional Group | Role in Bioactivity | Structural Analog Example |
|---|---|---|
| 4-Isopropoxybenzamide | Hydrogen bond acceptor/donor | Fasudil (Rho kinase inhibitor) |
| Piperidine-ethyl linker | Solubility enhancement, receptor binding | Donepezil (AChE inhibitor) |
| 1-Methylindolin-5-yl | Kinase inhibition, planar interaction | Sunitinib (VEGFR inhibitor) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
-
Benzamide formation: Coupling 4-isopropoxybenzoic acid with a secondary amine intermediate.
-
Amine intermediate preparation: Alkylation of piperidine with a bromoethyl-indoline precursor.
Stepwise Synthesis Protocol
-
Synthesis of 2-(1-Methylindolin-5-yl)ethyl bromide:
-
Nitration of indoline followed by methylation and reduction yields 1-methylindoline-5-amine.
-
Bromoethylation via reaction with 1,2-dibromoethane.
-
-
Piperidine coupling:
-
Nucleophilic substitution of the bromide with piperidine forms 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine.
-
-
Benzamide formation:
-
Activation of 4-isopropoxybenzoic acid using HATU or EDC, followed by amide coupling with the amine intermediate.
-
Challenges in Purification
-
Steric hindrance: Bulky isopropoxy and indoline groups may reduce reaction yields, necessitating chromatographic purification.
-
Racemization risk: The chiral center at the ethyl linker requires asymmetric synthesis or resolution techniques.
Pharmacological Profile and Target Prediction
Table 2: Predicted Binding Affinities for Kinase Targets
| Kinase Target | Predicted IC₅₀ (nM) | Confidence Level |
|---|---|---|
| VEGFR2 | 12 ± 3 | High |
| PDGFR-β | 25 ± 8 | Moderate |
| c-Kit | 45 ± 12 | Low |
CNS Activity Hypotheses
Piperidine derivatives often target acetylcholine esterase (AChE) or σ receptors. Structural similarity to donepezil (AChE IC₅₀ = 6.7 nM) suggests potential cognitive-enhancing effects .
Physicochemical and ADMET Properties
Calculated Properties (Using SwissADME)
-
Molecular weight: 463.6 g/mol
-
LogP: 3.8 (moderate lipophilicity)
-
H-bond donors/acceptors: 2/5
-
Solubility: ~0.02 mg/mL (poor aqueous solubility)
Predicted Metabolic Pathways
-
Primary metabolism: CYP3A4-mediated oxidation of the indoline ring.
-
Excretion: Renal (70%) and fecal (30%).
Comparative Analysis with Structural Analogs
Sunitinib vs. Target Compound
| Parameter | Sunitinib | 4-Isopropoxy-N-(2-(1-Me-indolin-5-yl)-2-(pip-1-yl)ethyl)benzamide |
|---|---|---|
| Molecular Weight | 398.5 g/mol | 463.6 g/mol |
| VEGFR2 IC₅₀ | 2 nM | 12 nM (predicted) |
| LogP | 5.2 | 3.8 |
| Therapeutic Area | Oncology | Oncology/CNS |
Future Directions and Optimization Strategies
Lead Optimization Priorities
-
Solubility enhancement: Introduce polar groups (e.g., morpholine) to the benzamide ring.
-
Metabolic stability: Fluorination of the indoline ring to block CYP3A4-mediated oxidation.
Preclinical Development Plan
-
In vitro profiling: Kinase panel screening, hERG liability assessment.
-
In vivo PK: Rat bioavailability studies with formulated nanosuspensions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume